Conformational Free-Energy Landscape of Cyclopentylurea Moiety: Isoenergetic Trans–Trans and Cis–Trans Conformers
The cyclopentylurea substructure populates both trans–trans and cis–trans conformations with equal energy (ΔG ≈ 0 kcal/mol between the two states), and the cis–trans conformer is significantly stabilized by an internal hydrogen bond to the N'-hydrogen [1]. In N-phenyl-N'-cyclopentyl urea, the free-energy penalty for accessing the cis–trans conformation is eliminated, in contrast to methylated analogs where N-methylation can destabilize one conformer by >1 kcal/mol [1]. The 2,3'-bipyridylmethyl substituent introduces additional steric and electronic constraints that are expected to shift this equilibrium relative to phenyl or monopyridyl analogs, providing a unique conformational entropy fingerprint for target binding.
| Evidence Dimension | Conformational free-energy difference between trans–trans and cis–trans urea conformers |
|---|---|
| Target Compound Data | Predicted to exhibit a shifted conformational equilibrium compared to N-phenyl-N'-cyclopentyl urea; exact ΔG not yet reported |
| Comparator Or Baseline | N-phenyl-N'-cyclopentyl urea: ΔG ≈ 0 kcal/mol (trans–trans = cis–trans) [1] |
| Quantified Difference | Expectation of a non-zero ΔG due to 2,3'-bipyridine steric/electronic influence; magnitude to be determined experimentally |
| Conditions | Well-Tempered Metadynamics at semi-empirical level in implicit water (GBSA), refined by DFT; validated by X-ray crystallography and NMR of 8 synthetic analogues [1] |
Why This Matters
Conformational pre-organization dictates entropic costs upon target binding; a compound with a tunable conformational landscape offers an advantage in fragment-based and structure-guided lead optimization that non-cyclized or differently N-substituted ureas cannot provide.
- [1] Stewart HL, Bon M, Wills C, Martin MP, Wang L, Mackenzie ES, Wadell PG, Waring MJ. Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery. Bioorg Med Chem. 2023;91:117387. doi:10.1016/j.bmc.2023.117387. View Source
